Impact of Monomer Symmetry on Polymer Hole Mobility in P3HT-Based OFETs
The high regioregularity of P3HT, which is enabled by the symmetric 2,5-dimethyl substitution pattern of the 3-hexyl-2,5-dimethylthiophene monomer, directly correlates with enhanced charge carrier mobility. Commercial specifications for regioregular P3HT synthesized from this monomer guarantee a minimum hole mobility (µFET) of 0.10 cm²/Vs on OTS-treated Si/SiO₂ substrates . Research-grade batches with regioregularity ≥96.3% are reported to achieve even higher mobilities, making it a benchmark p-type semiconductor . In contrast, P3HT synthesized from regiorandom polymerization or alternative monomers lacking this substitution pattern exhibits significantly lower mobility, often in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs, due to disrupted π-π stacking and poor crystallinity [1].
| Evidence Dimension | Charge Carrier Mobility (Hole) in OFETs |
|---|---|
| Target Compound Data | min 0.10 cm²/Vs (for regioregular P3HT derived from monomer) |
| Comparator Or Baseline | 10⁻⁴ to 10⁻⁵ cm²/Vs (typical for regiorandom P3HT or alternative alkylthiophene polymers) |
| Quantified Difference | Difference: ≥3 orders of magnitude |
| Conditions | Bottom-gate, top-contact OFET with OTS-treated Si/SiO₂ dielectric |
Why This Matters
This quantifiable difference in mobility directly impacts device performance, making regioregular P3HT from this monomer the necessary choice for high-performance OFETs, while cheaper, lower-mobility alternatives are unsuitable for the same applications.
- [1] Zhang, K., Zhao, W., Xiao, B., & Ye, L. (2026). Beyond organic photovoltaics: unlocking the potential of P3HT and its derivatives in perovskite and quantum dot solar cells. EES Solar, 2, 108-117. View Source
